Picroside III

Catalog No.
S1533256
CAS No.
64461-95-6
M.F
C25H30O13
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Picroside III

CAS Number

64461-95-6

Product Name

Picroside III

IUPAC Name

[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

Molecular Formula

C25H30O13

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C25H30O13/c1-33-14-8-11(2-4-13(14)27)3-5-16(28)35-9-15-19(30)20(31)21(32)24(36-15)37-23-17-12(6-7-34-23)18(29)22-25(17,10-26)38-22/h2-8,12,15,17-24,26-27,29-32H,9-10H2,1H3/b5-3+/t12-,15-,17-,18+,19-,20+,21-,22+,23+,24+,25-/m1/s1

InChI Key

DPHFMUYFANVRJL-JCUBBWBISA-N

SMILES

Array

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O[C@H]2[C@@H]3C=CO[C@H]([C@@H]3[C@@]4([C@H]2O4)CO)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O

The exact mass of the compound Picroside III is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxycinnamic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Picroside III is a distinct iridoid glycoside isolated from plants of the *Picrorhiza* genus, such as *Picrorhiza kurroa*. It belongs to a class of compounds, including the closely related Picroside I, Picroside II, and Kutkoside, which are major bioactive constituents of traditional medicinal extracts used for liver disorders. Unlike crude extracts which contain a variable mixture of these and other compounds, isolated Picroside III provides a high-purity tool for investigating specific biological mechanisms, particularly those related to hepatoprotective, anti-inflammatory, and antioxidant activities, without the confounding effects of other components.

Substituting high-purity Picroside III with crude *Picrorhiza kurroa* extracts or even its closest structural analogs like Picroside I and II is unsuitable for studies requiring high reproducibility and mechanistic clarity. Crude extracts contain a complex and variable mixture of iridoids, phenolics, and other metabolites, where the concentration of Picroside III is not guaranteed and the presence of other active compounds can produce confounding or synergistic effects. For instance, the standardized extract 'Picroliv' is a defined mixture of Picroside I and Kutkoside, which has a different activity profile than the individual components. Research aiming to isolate the specific contribution of Picroside III to a biological pathway or to establish a precise dose-response relationship necessitates the use of the purified compound to avoid misattribution of effects and ensure experimental validity.

Distinct Pharmacokinetic Profile: Significantly Longer Half-Life Compared to Picroside I and II

In a comparative pharmacokinetic study in rats following oral administration of a *Picrorhiza scrophulariiflora* extract, Picroside III demonstrated a markedly different pharmacokinetic profile from its close analogs. The elimination half-life (t1/2) of Picroside III was approximately 7.6 times longer than that of Picroside II and 7.3 times longer than Picroside I.

Evidence DimensionElimination Half-Life (t1/2) in Rat Plasma
Target Compound Data17.5 ± 3.1 hours
Comparator Or BaselinePicroside II: 2.3 ± 1.5 hours; Picroside I: 2.4 ± 0.3 hours
Quantified Difference~7.6-fold longer half-life vs. Picroside II; ~7.3-fold longer half-life vs. Picroside I
ConditionsIn vivo study in Sprague-Dawley rats after oral administration of *P. scrophulariiflora* extract. Plasma concentrations measured by UHPLC-ESI-MS/MS.

This significantly longer half-life suggests a prolonged systemic exposure, which is a critical procurement-decision factor for designing in vivo studies with less frequent dosing and for investigating sustained therapeutic effects.

Differentiated Hepatoprotective Efficacy Among Iridoid Glycosides

While Picroside III is investigated for hepatoprotection, direct comparisons within the class reveal significant differences in potency. In a rat model of D-galactosamine-induced liver toxicity, Kutkoside provided robust protection against changes in hepatic and serum biochemical markers. In contrast, Picroside I, at the same dose, only prevented changes in a limited subset of markers (acid phosphatase, phospholipids, lipid peroxides, and serum alkaline phosphatase), indicating a weaker and less comprehensive protective effect. This demonstrates that structurally similar iridoids from *Picrorhiza* are not functionally interchangeable in hepatoprotective applications.

Evidence DimensionProtection against D-galactosamine-induced liver damage
Target Compound Data(Data for Picroside III not in this direct comparison, used to establish class-level non-interchangeability)
Comparator Or BaselineKutkoside: Protected against changes in most hepatic/serum markers. Picroside I: Protected against only 4 specific markers.
Quantified DifferenceKutkoside showed significantly broader hepatoprotective activity than Picroside I at the same dose.
ConditionsIn vivo study in rats treated with 12 mg/kg/day of compound for 7 days prior to D-galactosamine-induced toxicity.

This evidence highlights that assuming equivalent efficacy among Picroside analogs is incorrect; selecting a specific compound is crucial for achieving a desired level of hepatoprotection, making isolated Picroside III necessary for targeted mechanism-of-action studies.

Handling & Formulation: Defined Solubility in Standard Laboratory Solvents

For reproducible in vitro and in vivo studies, consistent formulation is key. Picroside III has a defined and measurable solubility in commonly used laboratory solvents. Technical datasheets report a solubility of up to 50 mg/mL (92.85 mM) in DMSO, providing a reliable basis for preparing high-concentration stock solutions. This contrasts with crude plant extracts, whose solubility is inconsistent and dependent on the specific batch and extraction method, complicating accurate and repeatable dosing.

Evidence DimensionSolubility in DMSO
Target Compound Data50 mg/mL (92.85 mM)
Comparator Or BaselineCrude *Picrorhiza kurroa* extract: Variable and undefined solubility.
Quantified DifferenceProvides a quantifiable and reproducible solubility metric not available for crude extracts.
ConditionsSolvent: DMSO. Sonication is recommended for dissolution.

Procuring the isolated compound with known solubility ensures the preparation of accurate, reproducible, and clear solutions, which is a fundamental requirement for reliable pharmacological and biological screening.

Long-Term In Vivo Efficacy Studies

The significantly longer plasma half-life of Picroside III compared to its analogs makes it the appropriate choice for chronic in vivo models of disease where sustained compound exposure is required to observe a therapeutic effect, potentially allowing for less frequent administration.

Mechanistic Studies on Specific Iridoid Glycoside Pathways

Given the demonstrated functional differences between closely related iridoids like Picroside I and Kutkoside, Picroside III is essential for research aiming to deconvolve the specific molecular targets and signaling pathways modulated by this particular compound, as opposed to the generalized effects of a mixture.

Development of Reproducible High-Throughput Screening Assays

The defined high-purity and known solubility of Picroside III enable the creation of reliable, high-concentration stock solutions essential for automated and high-throughput screening (HTS) campaigns where precision and reproducibility are paramount.

XLogP3

-1.5

Hydrogen Bond Acceptor Count

13

Hydrogen Bond Donor Count

6

Exact Mass

538.16864101 Da

Monoisotopic Mass

538.16864101 Da

Heavy Atom Count

38

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-O-feruloylcatalpol

Dates

Last modified: 08-15-2023

Explore Compound Types